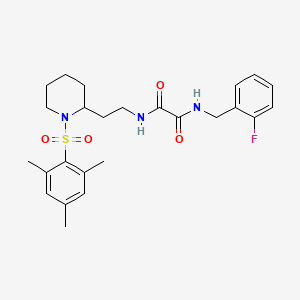

N1-(2-fluorobenzyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-[(2-fluorophenyl)methyl]-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32FN3O4S/c1-17-14-18(2)23(19(3)15-17)34(32,33)29-13-7-6-9-21(29)11-12-27-24(30)25(31)28-16-20-8-4-5-10-22(20)26/h4-5,8,10,14-15,21H,6-7,9,11-13,16H2,1-3H3,(H,27,30)(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKCUKMNIVIPCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=CC=C3F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-fluorobenzyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide typically involves multiple steps:

Formation of the Fluorobenzyl Intermediate: The synthesis begins with the preparation of the 2-fluorobenzyl intermediate. This can be achieved through nucleophilic substitution reactions where a fluorine atom is introduced into the benzyl ring.

Synthesis of the Mesitylsulfonyl Piperidine: The piperidine ring is functionalized with a mesitylsulfonyl group. This step often involves sulfonylation reactions using mesitylene sulfonyl chloride in the presence of a base.

Coupling Reaction: The final step involves coupling the fluorobenzyl intermediate with the mesitylsulfonyl piperidine through an oxalamide linkage. This can be achieved using oxalyl chloride and appropriate amine coupling reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(2-fluorobenzyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorobenzyl and piperidine moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry: The compound could be explored for its pharmacological properties, including potential use as a drug candidate for various diseases.

Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

Material Science: The unique structural features of the compound may make it suitable for use in the design of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-fluorobenzyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorobenzyl group could enhance binding affinity and specificity, while the mesitylsulfonyl piperidine moiety might contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Antiviral Oxalamides

Compounds in this category are designed to inhibit viral entry, particularly targeting HIV-1. Key examples include:

Key Differences :

- Substituent Chemistry : Antiviral oxalamides often incorporate chlorophenyl/fluorophenyl groups (N1) and heterocyclic moieties like thiazol or indenyl (N2) to optimize target binding . The target compound’s 2-fluorobenzyl group may alter steric interactions, while the mesitylsulfonyl group could reduce off-target effects compared to smaller substituents.

Flavoring Oxalamides

These compounds are optimized for umami taste enhancement and regulatory safety. Notable examples include:

Key Differences :

- Safety Profile: Flavoring agents prioritize high NOELs (100 mg/kg bw/day) and large safety margins (>500 million). The target compound’s mesitylsulfonyl group may introduce CYP inhibition risks, as seen in the structurally related S5456 (51% CYP3A4 inhibition at 10 µM) .

- Substituent Impact : Methoxybenzyl and pyridyl groups in flavoring agents enhance water solubility and umami receptor (hTAS1R1/hTAS1R3) activation . The target compound’s fluorobenzyl and mesitylsulfonyl groups could reduce solubility, limiting flavoring applications.

Research Findings and Data Gaps

- Antiviral Potential: The target compound’s N2 mesitylsulfonyl group may improve resistance to metabolic degradation compared to piperidine/thiazol hybrids in HIV inhibitors .

- Toxicological Concerns : Structural analogs like S5456 indicate possible CYP interactions, necessitating dedicated studies for the target compound .

- Regulatory Status : Unlike flavoring oxalamides (e.g., S336 with global approvals), the target compound lacks safety or efficacy data for human use .

Q & A

Q. Table 1: Example DOE Variables and Outcomes

| Variable | Low Level (-1) | High Level (+1) | Observed Yield (%) |

|---|---|---|---|

| Temperature | 0°C | 25°C | 32 vs. 38 |

| Solvent (THF:H2O) | 1:1 | 3:1 | 35 vs. 42 |

| Reagent Ratio | 1:1.5 | 1:2 | 28 vs. 45 |

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

- Multinuclear NMR :

- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 305.1090 for related oxalamides) .

- FT-IR : Identify carbonyl stretches (~1650–1700 cm⁻¹) and sulfonyl groups (~1150–1250 cm⁻¹).

Recommendation : Cross-validate NMR assignments with computational tools (e.g., ACD/Labs or Gaussian) to resolve overlapping signals.

Advanced: How can computational strategies predict the reactivity of the mesitylsulfonyl-piperidine moiety in cross-coupling reactions?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and energy barriers for sulfonamide bond cleavage or piperidine ring functionalization .

- ICReDD Framework : Integrate computational predictions with experimental validation. For example, simulate nucleophilic attack on the mesitylsulfonyl group and prioritize high-probability pathways for lab testing .

Q. Table 2: Computed Activation Energies for Hypothetical Reactions

| Reaction Pathway | Activation Energy (kcal/mol) | Feasibility |

|---|---|---|

| Sulfonamide S-O bond cleavage | 28.5 | Low |

| Piperidine N-alkylation | 18.2 | High |

Advanced: How can discrepancies between experimental and theoretical NMR chemical shifts be resolved?

Methodological Answer:

Discrepancies often arise from solvent effects, conformational flexibility, or exchange broadening. To address:

Hybrid DFT Calculations : Perform geometry optimization and NMR shielding calculations (e.g., using GIAO approach) in explicit solvent models (e.g., DMSO) .

Dynamic NMR (DNMR) : Probe slow conformational exchange in piperidine or sulfonamide groups by variable-temperature ¹H NMR .

Example : For a related oxalamide, computed ¹³C shifts (δ 158.8 ppm for carbonyl) matched experimental data within 1 ppm , but deviations >3 ppm suggest unaccounted solvent interactions.

Advanced: What methodological approaches are suitable for studying the compound’s stability under physiological conditions?

Methodological Answer:

- Kinetic Studies :

- Mechanistic Insights : Use LC-MS to identify degradation products (e.g., sulfonic acid derivatives from mesitylsulfonyl hydrolysis).

Recommendation : Apply Arrhenius kinetics to extrapolate shelf-life at 25°C from accelerated stability data.

Advanced: How can molecular docking elucidate interactions between this compound and biological targets (e.g., enzymes)?

Methodological Answer:

Target Selection : Prioritize proteins with sulfonamide-binding pockets (e.g., carbonic anhydrase or kinase inhibitors).

Docking Workflow :

- Prepare the ligand (optimize geometry at HF/3-21G* level).

- Use AutoDock Vina or Schrödinger Glide for rigid/flexible docking.

- Validate with MD simulations (NAMD or GROMACS) to assess binding stability .

Example : Docking a related piperidinyl oxalamide into a kinase active site revealed hydrogen bonds with backbone amides (ΔG = -9.2 kcal/mol).

Basic: What purification strategies are effective for isolating this compound post-synthesis?

Methodological Answer:

- Standard Protocol : Filtration and washing with HCl (1M), water, and ether .

- Enhanced Methods :

- Column Chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane:ethyl acetate).

- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) for high-purity crystals.

Note : Monitor purity by TLC (Rf ~0.3 in 7:3 hexane:EtOAc) and confirm via HPLC (C18 column, 90:10 H2O:MeCN).

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Methodological Answer:

Q. Table 3: Hypothetical SAR Data for Analogs

| Analog Substituent | logP | IC50 (nM) | Notes |

|---|---|---|---|

| 2-Fluorobenzyl | 3.2 | 120 | Reference compound |

| 4-Chlorobenzyl | 3.8 | 85 | Improved potency |

| 3-Methoxybenzyl | 2.9 | 210 | Reduced activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.